2-(1-Aminoethyl)-3-fluorophenol;hydrochloride
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Overview
Description
2-(1-Aminoethyl)-3-fluorophenol;hydrochloride is a chemical compound that features a phenol group substituted with a fluorine atom and an aminoethyl group The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the solubility and stability of the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminoethyl)-3-fluorophenol;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-fluorophenol, which is commercially available.
Formation of Hydrochloride Salt: The resulting 2-(1-Aminoethyl)-3-fluorophenol is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving:
Continuous Flow Reactors: To ensure consistent reaction conditions and efficient heat transfer.
Purification Steps: Including crystallization or recrystallization to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminoethyl)-3-fluorophenol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of 2-(1-Aminoethyl)-3-fluoroquinone.
Reduction: Formation of 2-(1-Aminoethyl)-3-fluorocyclohexanol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-(1-Aminoethyl)-3-fluorophenol;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural similarity to naturally occurring compounds.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1-Aminoethyl)-3-fluorophenol;hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can interact with enzymes or receptors, potentially inhibiting or activating their function. The fluorine atom can enhance the compound’s binding affinity and stability, making it a valuable tool in drug design and development.
Comparison with Similar Compounds
Similar Compounds
2-(1-Aminoethyl)-3-chlorophenol;hydrochloride: Similar structure but with a chlorine atom instead of fluorine.
2-(1-Aminoethyl)-4-fluorophenol;hydrochloride: Fluorine atom positioned differently on the phenol ring.
2-(1-Aminoethyl)-3-bromophenol;hydrochloride: Bromine atom instead of fluorine.
Uniqueness
2-(1-Aminoethyl)-3-fluorophenol;hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making this compound particularly interesting for pharmaceutical research.
Properties
IUPAC Name |
2-(1-aminoethyl)-3-fluorophenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO.ClH/c1-5(10)8-6(9)3-2-4-7(8)11;/h2-5,11H,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRHBZSDEDNPLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1F)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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